molecular formula C22H23N3O3S2 B2981806 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide CAS No. 683261-50-9

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

Cat. No.: B2981806
CAS No.: 683261-50-9
M. Wt: 441.56
InChI Key: DEUGMTQAEDGVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry research, featuring a benzamide core linked to a 4-phenylthiazole moiety and a 2-methylpiperidine sulfonamide group. This molecular architecture is characteristic of compounds investigated for their potential to modulate key enzyme targets . The 2-aminothiazole scaffold is a privileged structure in drug discovery, known to confer potent inhibitory activity against a range of enzymes, including urease, α-glucosidase, and α-amylase . Similarly, sulfonamide-functionalized heterocyclic compounds have demonstrated promising applications as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, representing a modern polypharmacology approach to therapeutic development . Researchers can utilize this compound as a key intermediate or pharmacological probe in structure-activity relationship (SAR) studies, particularly for optimizing multi-target directed ligands. The incorporation of the (2-methylpiperidin-1-yl)sulfonyl group is a strategic modification that can enhance physicochemical properties and influence binding affinity toward enzymatic pockets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Comprehensive analytical data, including NMR and LC-MS, confirms structural identity and high purity, ensuring reliability for your investigative workflows.

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-16-7-5-6-14-25(16)30(27,28)19-12-10-18(11-13-19)21(26)24-22-23-20(15-29-22)17-8-3-2-4-9-17/h2-4,8-13,15-16H,5-7,14H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUGMTQAEDGVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a synthetic molecule designed for potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure

The compound's structure can be broken down into several functional groups:

  • Sulfonamide : Provides antibacterial properties.
  • Thiazole ring : Associated with various biological activities, including antimicrobial and anticancer effects.
  • Benzamide : Often linked to anti-inflammatory and analgesic activities.

Antimicrobial Properties

Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant antimicrobial activity. For instance, thiazolidine derivatives have been shown to inhibit bacterial growth effectively against Gram-positive bacteria, suggesting that the thiazole component may enhance the compound's antimicrobial efficacy .

Anticancer Activity

Studies on similar compounds reveal that thiazole derivatives can induce apoptosis in cancer cells. For example, thiazolidine derivatives were found to trigger apoptosis in HeLa cells via both extrinsic and intrinsic pathways. The mechanism involves the modulation of signaling pathways that lead to cell death, making such compounds promising candidates for cancer therapy .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines and reactive oxygen species (ROS) levels in macrophages. This suggests that this compound could potentially modulate inflammatory responses .

Case Studies

  • In Vitro Studies :
    • A study evaluating the cytotoxicity of thiazole-containing compounds showed that they effectively reduced cell viability in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicated a potent antiproliferative effect, making these compounds suitable for further development as anticancer agents .
  • In Vivo Studies :
    • Animal models treated with thiazolidine derivatives demonstrated significant reductions in tumor size and improved survival rates compared to control groups. These findings support the potential of similar compounds in clinical settings for cancer treatment .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Thiazolidine derivative 18Antiproliferative12.5
4-Methoxy-3-(Methylamino) BenzamideAntiviral15.0
Compound 14bPTP1B Inhibitor8.66
Compound 14hPTP1B Inhibitor6.83

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
  • Induction of Apoptosis : Similar compounds have been observed to activate caspases and other apoptotic pathways in cancer cells.
  • Modulation of Inflammatory Pathways : By reducing ROS and cytokine levels, these compounds may mitigate chronic inflammation.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Compound ML364 (2-(4-Methylphenylsulfonamido)-N-(4-phenylthiazol-2-yl)-4-(trifluoromethyl)benzamide)

  • Structural Similarities : Both compounds feature a benzamide backbone with a sulfonamide group and a 4-phenylthiazol-2-yl substituent.
  • Key Differences : ML364 incorporates a trifluoromethyl (-CF₃) group at the 4-position of the benzamide ring and a 4-methylphenylsulfonamido group, whereas the target compound has a 2-methylpiperidinylsulfonyl moiety.
  • Implications : The -CF₃ group in ML364 enhances lipophilicity and metabolic stability, while the 2-methylpiperidine group in the target compound may improve solubility due to its basic nitrogen atom .

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonyl-benzamide

  • Structural Similarities : Both compounds share a 4-(piperidinylsulfonyl)benzamide scaffold.
  • Key Differences : The thiazole substituent in this analog is a benzothiazole fused to a phenyl ring, compared to the simpler 4-phenylthiazole in the target compound.
  • Implications : The benzothiazole moiety may alter electronic properties and binding affinity to biological targets, such as enzymes or receptors .

Sulfonamide-Linked Thiazole Derivatives

4-Amino-N-(4-methyl-2-thiazolyl)benzenesulfonamide

  • Structural Similarities : Features a sulfonamide group linked to a thiazole ring.
  • Key Differences: The absence of the benzamide core and the presence of a 4-amino group on the benzene ring.
  • Implications: The amino group may enhance solubility in aqueous media, whereas the benzamide in the target compound could increase rigidity and interaction with hydrophobic binding pockets .

2-Chloro-N-(4-phenylthiazol-2-yl)-acetamide

  • Structural Similarities : Contains a 4-phenylthiazol-2-yl group.
  • Key Differences : Replaces the sulfonylbenzamide with a chloroacetamide group.
  • Implications: The chloroacetamide may confer electrophilic reactivity, making it a candidate for covalent inhibition, unlike the non-covalent interactions expected from the sulfonamide in the target compound .

Spectroscopic Features

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1660–1680 cm⁻¹) and sulfonamide (S=O) bands (~1350 cm⁻¹) align with ML364. However, the absence of a C=S stretch (~1240–1255 cm⁻¹) distinguishes it from triazole-thiones .
  • NMR : The 2-methylpiperidine group would show distinct proton environments (e.g., methyl at δ ~1.0 ppm and piperidine protons at δ ~2.5–3.5 ppm) compared to ML364’s 4-methylphenyl group (δ ~2.3 ppm for -CH₃) .

Solubility

  • The 2-methylpiperidine group in the target compound may enhance solubility in acidic environments due to protonation of the piperidine nitrogen, whereas ML364’s -CF₃ group could reduce aqueous solubility .
  • Sulfonamide-thiazole derivatives with amino groups (e.g., 4-amino-N-(4-methyl-2-thiazolyl)benzenesulfonamide) exhibit higher solubility than non-polar analogs .

Bioactivity

  • Thiazole-sulfonamide hybrids are often investigated as carbonic anhydrase inhibitors. The 4-phenylthiazole moiety in the target compound may target similar enzymes, while structural variations (e.g., piperidine vs. -CF₃) could modulate potency and selectivity .

Q & A

Q. What are the optimal synthetic routes for preparing 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide?

Methodological Answer: The compound can be synthesized via a two-step protocol:

Sulfonylation : React 2-methylpiperidine with a sulfonyl chloride derivative (e.g., 4-chlorosulfonylbenzoyl chloride) in anhydrous pyridine under ice-cold conditions to form the sulfonamide intermediate .

Amide Coupling : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to conjugate the sulfonamide intermediate with 4-phenylthiazol-2-amine. Purification via column chromatography (silica gel, chloroform:methanol 9:1) yields the final product .
Key Data : Reaction completion is confirmed by TLC (Rf ~0.6 in ethyl acetate/hexane) and NMR to detect loss of amine protons (δ 6.8–7.2 ppm for thiazole NH) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥98% is required for biological assays .
  • Structural Confirmation :
    • 1H-NMR : Key signals include δ 8.1–8.3 ppm (benzamide aromatic protons), δ 7.4–7.6 ppm (thiazole C5-H), and δ 1.2–1.5 ppm (2-methylpiperidinyl CH3) .
    • 13C-NMR : Sulfonyl-SO2 at ~110 ppm and benzamide carbonyl at ~167 ppm .
  • Mass Spectrometry : ESI-MS (m/z 517.54 [M+H]+) confirms molecular weight .

Q. What preliminary biological assays are recommended to evaluate its activity?

Methodological Answer:

  • Anticancer Screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination. Compare to reference inhibitors like ABT-263 (: IC50 < 100 nM for Bcl-2 inhibition) .
  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (hCA II/IX) via stopped-flow CO2 hydration assay. Derivatives with sulfonamide groups show IC50 values <1 µM .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

  • Core Modifications :
    • Replace 2-methylpiperidinyl with morpholine (increased solubility) or 4-chlorophenylpiperazine (enhanced Bcl-2 affinity) .
    • Substitute the thiazole ring with oxazole or imidazole to alter steric and electronic profiles .
  • Biological Evaluation :
    • Use SPR (surface plasmon resonance) to measure binding kinetics (KD) to Bcl-2 or hCA II .
    • Compare logP values (calculated via ChemDraw) to correlate hydrophobicity with cytotoxicity .

Data Contradiction Note : Derivatives with bulkier substituents (e.g., trifluoromethyl) may show improved enzyme inhibition but reduced cell permeability due to high molecular weight (>600 Da) .

Q. What strategies resolve conflicting data in apoptosis induction assays?

Methodological Answer:

  • Mechanistic Validation :
    • Perform Annexin V/PI staining to distinguish early vs. late apoptosis.
    • Validate Bcl-2 inhibition via Western blot (↓Bcl-2, ↑cleaved caspase-3) .
  • Off-Target Effects :
    • Use CRISPR-edited Bcl-2−/− cell lines to confirm target specificity .
    • Screen against kinase panels (e.g., Eurofins KinaseProfiler) to exclude non-selective activity .

Case Study : A derivative with a 4-chlorobiphenyl group showed potent Bcl-2 inhibition (IC50 50 nM) but also activated PKCα, necessitating structural refinement .

Q. How can molecular docking guide the optimization of sulfonamide-based inhibitors?

Methodological Answer:

  • Docking Workflow :
    • Prepare the protein structure (e.g., Bcl-2 PDB: 4LXD) using AutoDock Tools .
    • Define the binding pocket (e.g., BH3 domain for Bcl-2 inhibitors).
    • Score poses using AMBER force fields; prioritize compounds with hydrogen bonds to Arg105 and hydrophobic interactions with Phe104 .
  • Validation : Compare docking scores (ΔG ≤ −9 kcal/mol) with experimental IC50 values .

Example : A benzamide analog with a 4-phenylthiazole group achieved a docking score of −10.2 kcal/mol, correlating with sub-micromolar activity in leukemia cells .

Q. What analytical methods address batch-to-batch variability in biological activity?

Methodological Answer:

  • Quality Control :
    • Use LC-MS to detect impurities (e.g., des-methyl byproducts).
    • Quantify residual solvents (pyridine, DCM) via GC-MS .
  • Bioassay Normalization :
    • Include internal controls (e.g., staurosporine for cytotoxicity assays).
    • Standardize cell passage numbers (≤20) and serum lot .

Q. How can metabolic stability be improved for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance oral bioavailability .
  • CYP450 Screening : Use liver microsomes (human/mouse) to identify metabolic hotspots. Methylpiperidinyl groups reduce CYP3A4-mediated oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.